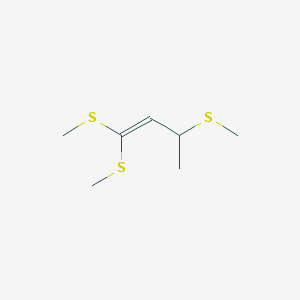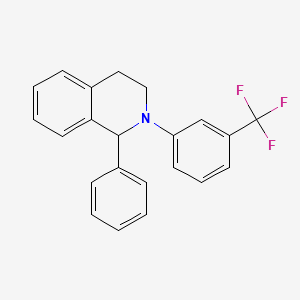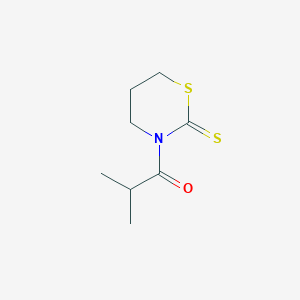
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is a chemical compound that belongs to the class of thiazinanones. This compound features a unique structure with a thiazinane ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the thiazinane ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards and applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiazinane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one has several scientific research applications:
Medicine: Research has explored its potential as an anti-inflammatory and anti-ulcer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur and nitrogen atoms in the thiazinane ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(2-thioxo-1,3-thiazinan-3-yl)propan-1-one
- Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Uniqueness
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is unique due to its specific substitution pattern on the thiazinane ring. This substitution influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
105076-24-2 |
|---|---|
Fórmula molecular |
C8H13NOS2 |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS2/c1-6(2)7(10)9-4-3-5-12-8(9)11/h6H,3-5H2,1-2H3 |
Clave InChI |
CSVROSCGLHQNSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCCSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


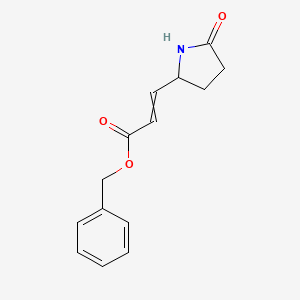
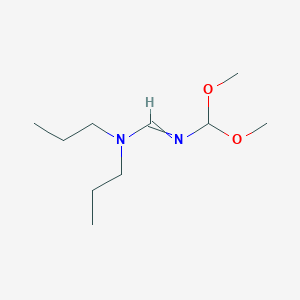

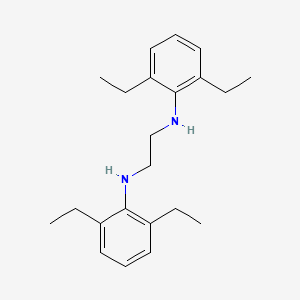
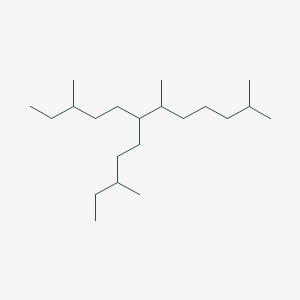
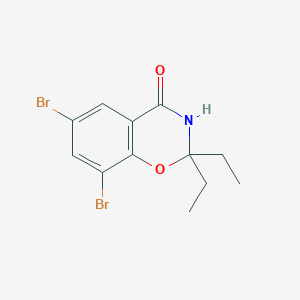
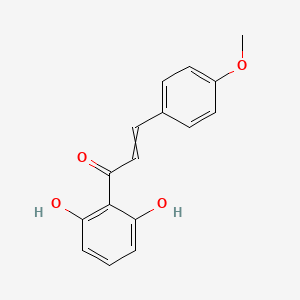
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)
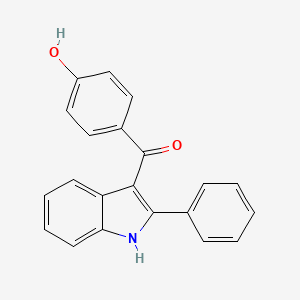
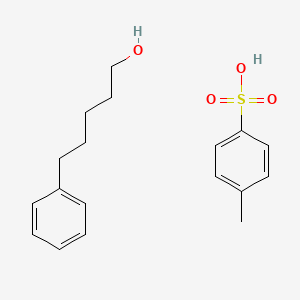
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

